2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol
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Overview
Description
2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol is a fluorinated aromatic compound with a unique structure that combines a fluorophenol moiety with a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol typically involves the use of fluorinated pyridines and pyrimidines. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, typically around 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often facilitated by catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-fluorophenol: A simpler fluorinated phenol with similar reactivity but lacking the pyrimidinyl group.
4-fluorophenol: Another fluorinated phenol with different substitution patterns.
2-chloro-4-fluorophenol: A compound with both chlorine and fluorine substituents, offering different reactivity and applications.
Uniqueness
2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol is unique due to the presence of both a fluorophenol and a pyrimidinyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-fluoro-4-[(E)-2-pyrimidin-4-ylethenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-11-7-9(2-4-12(11)16)1-3-10-5-6-14-8-15-10/h1-8,16H/b3-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUIUJDXDIIUEE-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=NC=NC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=NC=NC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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